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Compound of Interest

Compound Name:
2-Bromo-4-methylthiazole-5-

carbaldehyde

Cat. No.: B2356960 Get Quote

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a

"privileged structure" due to its prevalence in a wide array of biologically active compounds,

including clinically approved drugs.[1][2] Its versatile nature allows for structural modifications

at multiple positions, leading to a broad spectrum of pharmacological activities. This guide

provides an in-depth comparison of 2-aminothiazole derivatives, focusing on their structure-

activity relationships (SAR) in anticancer, antimicrobial, and anti-inflammatory applications. We

will delve into the experimental data supporting these relationships, provide detailed protocols

for their evaluation, and visualize the key signaling pathways involved.

The 2-Aminothiazole Core: A Versatile
Pharmacophore
The 2-aminothiazole ring system, with its unique arrangement of sulfur and nitrogen atoms,

offers multiple points for chemical derivatization. The primary amino group at the C2 position,

and the C4 and C5 positions of the thiazole ring are the most common sites for modification.

The SAR of these derivatives is highly dependent on the nature and position of these

substituents, which influence the compound's physicochemical properties, target binding

affinity, and overall biological activity.[3][4]
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2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, with

some compounds, like Dasatinib, reaching clinical use.[2][5] Their mechanism of action often

involves the inhibition of key enzymes in cancer cell signaling, particularly protein kinases.[6][7]

Structure-Activity Relationship Insights
The anticancer potency of 2-aminothiazole derivatives is intricately linked to the substitutions

on the thiazole ring and the 2-amino group.

Substitution at the 2-amino (N2) position: Acylation of the 2-amino group, particularly with

aromatic or heteroaromatic moieties, is a common strategy to enhance anticancer activity.

The nature of the acyl group can significantly impact potency. For instance, the introduction

of a 3-propanamido function has been shown to be more effective than a 2-acetamido

moiety.[1]

Substitution at the C4 position: The C4 position often accommodates aryl or heteroaryl

groups. Substitutions on these aromatic rings, such as halogens in the meta position, have

been shown to improve antitumor activity.[1] For example, a meta-chloro substitution on a

phenyl ring at C4 was found to be more potent than a methyl group at the same position.[1]

Substitution at the C5 position: Lipophilic substituents at the C5 position, such as methyl,

bromo, or a butylidene group, can contribute to cytotoxic activity.[1] Fusing a ring system at

the C4 and C5 positions, such as a 4,5,6,7-tetrahydrobenzo[d]thiazole core, has also been

shown to be beneficial for antitumor activity.[1]

Comparative Performance Data
The following table summarizes the in vitro cytotoxic activity of representative 2-aminothiazole

derivatives against various cancer cell lines, highlighting the impact of different structural

modifications.
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Compoun
d ID

R1 (at N2) R2 (at C4) R3 (at C5)
Cancer
Cell Line

IC50 (µM)
Referenc
e

1 H
4-tert-

butylphenyl
benzyl HeLa 1.6 ± 0.8 [1]

2 H H H
H1299

(Lung)
4.89 [1]

3 H H H
SHG-44

(Glioma)
4.03 [1]

4 H

4-(3-

chlorophen

yl)

H
HT29

(Colon)
0.63 [1]

5 H 4-phenyl H
HepG2

(Liver)
0.51 (mM) [1]

6 H 4-phenyl H

PC12

(Pheochro

mocytoma)

0.309 (mM) [1]

7 H

4-(4-

bromophen

yl)

H
HS 578T

(Breast)
0.8 [3]

Mechanism of Action: Kinase Inhibition and Apoptosis
Induction
A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is

through the inhibition of protein kinases that are crucial for cancer cell survival and proliferation.

[6][7] For instance, certain derivatives have been identified as potent inhibitors of cyclin-

dependent kinases (CDKs), the PI3K/AKT/mTOR pathway, and anaplastic lymphoma kinase

(ALK).[1][7][8] Inhibition of these pathways can lead to cell cycle arrest and the induction of

apoptosis (programmed cell death).

The induction of apoptosis is a key outcome of treatment with many 2-aminothiazole

derivatives. This process is often mediated by the modulation of the Bcl-2 family of proteins,
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leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic

protein Bax.[9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential,

leading to the release of cytochrome c and the activation of caspases, which execute the

apoptotic program.

2-Aminothiazole Derivative

Signaling Pathway

2-Aminothiazole
Derivative

Protein Kinase
(e.g., CDK, PI3K, ALK)

Inhibition

Bcl-2 (anti-apoptotic)

Downregulation

Bax (pro-apoptotic)

Upregulation

Apoptosis

Suppression

Mitochondrion

Inhibition Activation

Caspases

Cytochrome c release

Execution

Click to download full resolution via product page

Caption: Anticancer mechanism of 2-aminothiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability and the cytotoxic potential of compounds.[10]

Materials:

Cancer cell line of interest

Complete culture medium

Phosphate-buffered saline (PBS)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or acidified isopropanol)

96-well microplates

Test compounds (2-aminothiazole derivatives)

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow

them to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]

Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiazole derivatives

for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to

dissolve the compounds) and an untreated control.[11]

MTT Incubation: After the treatment period, add MTT solution to each well and incubate for

2-4 hours at 37°C.[11]

Formazan Solubilization: Carefully remove the medium containing MTT and add the

solubilization solution to dissolve the formazan crystals.[11]

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader. A reference wavelength of 630 nm can be used to reduce

background noise.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The

IC50 value (the concentration of the compound that inhibits 50% of cell growth) is

determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Combating Pathogenic
Microbes
2-Aminothiazole derivatives have also been extensively investigated for their antimicrobial

properties against a range of bacteria and fungi.[12][13][14]

Structure-Activity Relationship Insights
The antimicrobial efficacy of 2-aminothiazole derivatives is influenced by the nature of the

substituents at various positions of the thiazole ring.

Substitution at the 2-amino (N2) position: The presence of certain substituents on the 2-

amino group can enhance antimicrobial activity. For example, benzamide-linked derivatives

have shown excellent antibacterial and antifungal activity.[3]

Substitution at the C4 position: Aryl groups at the C4 position are common. The substitution

pattern on this aryl ring can modulate activity. For instance, derivatives with methoxy or

methyl groups on the phenyl ring have shown notable efficacy against E. coli.[3]

Substitution at the C5 position: The introduction of a halogen, such as bromine, at the C5

position can also contribute to antimicrobial potency.[1]

Comparative Performance Data
The following table presents the minimum inhibitory concentration (MIC) values of selected 2-

aminothiazole derivatives against various microbial strains.
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Compound
ID

R1 (at N2) R2 (at C4)
Microbial
Strain

MIC (µg/mL) Reference

8 H

4-(4-

methoxyphen

yl)

E. coli - [3]

9 H

4-(4-

methylphenyl

)

E. coli - [3]

10 H
4-(4-

bromophenyl)
S. aureus 4-16 [3]

11 H
4-(4-

chlorophenyl)
S. aureus 4-16 [3]

12 H 4-phenyl

M.

tuberculosis

H37Ra

3.13 [15]

Note: Specific MIC values for compounds 8 and 9 were described as having "remarkable

efficacy" without a specific numerical value in the cited source.

Mechanism of Action: Targeting Essential Microbial
Enzymes
The antimicrobial action of 2-aminothiazole derivatives is believed to involve the inhibition of

essential microbial enzymes. Molecular docking studies have suggested that these compounds

can inhibit MurB, an enzyme involved in the biosynthesis of the bacterial cell wall

peptidoglycan.[13] For antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51), an

enzyme crucial for fungal cell membrane integrity, has been proposed as a likely mechanism.

[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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